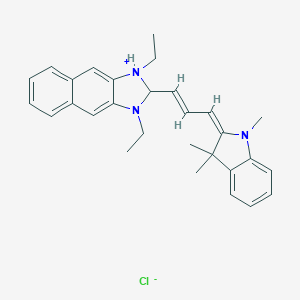
Typ-nic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typ-nic is a novel compound that has been recently discovered and is being studied for its potential use in scientific research. It is a synthetic compound that has been designed to mimic the effects of nicotine on the brain but without the addictive properties. The purpose of
Wirkmechanismus
Typ-nic works by binding to the same receptors in the brain that nicotine binds to. However, it does not activate these receptors to the same extent as nicotine, which is why it does not have the addictive properties. Instead, Typ-nic acts as a partial agonist, meaning that it activates the receptors to a lesser extent than nicotine but still produces some of the same effects.
Biochemische Und Physiologische Effekte
Typ-nic has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased dopamine release, increased heart rate and blood pressure, and increased respiration rate. However, the effects of Typ-nic are generally milder than those of nicotine due to its partial agonist activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Typ-nic in lab experiments is that it allows researchers to study the effects of nicotine without the confounding factor of addiction. This can be useful in understanding the mechanisms of addiction and developing new treatments for nicotine addiction. However, one limitation of Typ-nic is that it may not fully mimic the effects of nicotine on the brain and other physiological systems, which could limit its usefulness in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on Typ-nic. One area of interest is the development of new treatments for nicotine addiction based on the partial agonist activity of Typ-nic. Another potential direction is the use of Typ-nic as a tool for studying the effects of nicotine on the brain and other physiological systems in more detail. Additionally, further research is needed to fully understand the biochemical and physiological effects of Typ-nic and how they compare to those of nicotine.
Synthesemethoden
Typ-nic is a synthetic compound that is synthesized using a multi-step process. The first step involves the synthesis of a precursor molecule, which is then subjected to a series of chemical reactions to produce Typ-nic. The synthesis method is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Typ-nic has potential applications in a wide range of scientific research fields, including neuroscience, pharmacology, and toxicology. It can be used to study the effects of nicotine on the brain without the addictive properties, which can be useful in understanding the mechanisms of addiction. It can also be used to study the effects of nicotine on various physiological systems, such as the cardiovascular and respiratory systems.
Eigenschaften
CAS-Nummer |
139167-47-8 |
|---|---|
Produktname |
Typ-nic |
Molekularformel |
C29H34ClN3 |
Molekulargewicht |
460.1 g/mol |
IUPAC-Name |
1,3-diethyl-2-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,2-dihydrobenzo[f]benzimidazol-1-ium;chloride |
InChI |
InChI=1S/C29H33N3.ClH/c1-6-31-25-19-21-13-8-9-14-22(21)20-26(25)32(7-2)28(31)18-12-17-27-29(3,4)23-15-10-11-16-24(23)30(27)5;/h8-20,28H,6-7H2,1-5H3;1H/b18-12+,27-17+; |
InChI-Schlüssel |
QZQKZGHOWJOTJZ-UHFFFAOYSA-O |
Isomerische SMILES |
CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)/C=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C.[Cl-] |
SMILES |
CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)C=CC=C4C(C5=CC=CC=C5N4C)(C)C.[Cl-] |
Kanonische SMILES |
CC[NH+]1C(N(C2=CC3=CC=CC=C3C=C21)CC)C=CC=C4C(C5=CC=CC=C5N4C)(C)C.[Cl-] |
Synonyme |
1,3-diethyl-2-(3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl)-1H-naphth(2,3-d)imidazolium TYP-NIC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



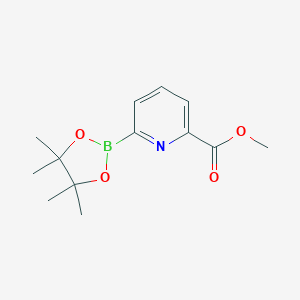
![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)
![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)
![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)

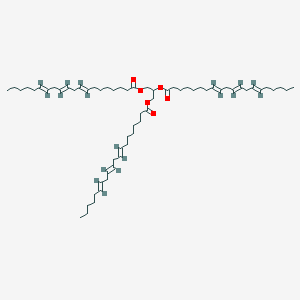
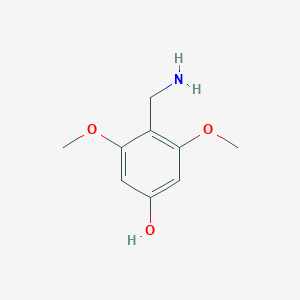
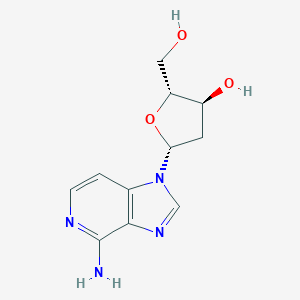
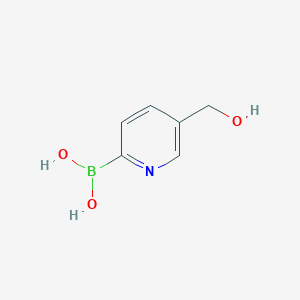
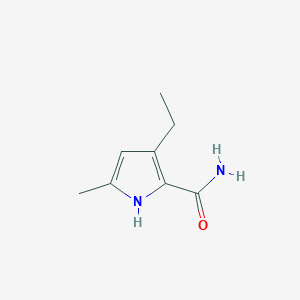
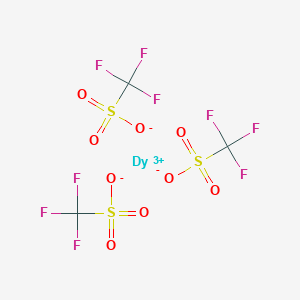
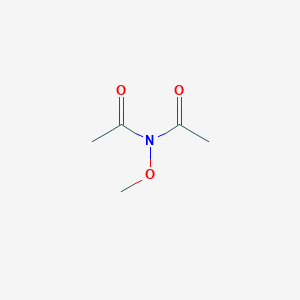
![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)